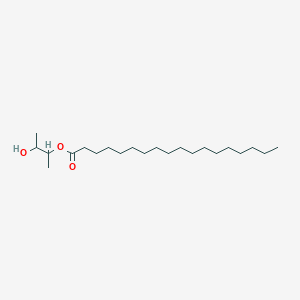

3-Hydroxybutan-2-yl octadecanoate

Description

3-Hydroxybutan-2-yl octadecanoate is an ester derivative formed by the condensation of octadecanoic acid (stearic acid) and 3-hydroxybutan-2-ol. Its structure features a long C18 hydrocarbon chain esterified with a hydroxy-substituted butyl group, distinguishing it from simpler aliphatic esters.

Properties

CAS No. |

14251-39-9 |

|---|---|

Molecular Formula |

C22H44O3 |

Molecular Weight |

356.6 g/mol |

IUPAC Name |

3-hydroxybutan-2-yl octadecanoate |

InChI |

InChI=1S/C22H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21(3)20(2)23/h20-21,23H,4-19H2,1-3H3 |

InChI Key |

NTTLZENWAXUMJI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Esters

3-Hydroxybutan-2-yl octadecanoate belongs to a broader class of octadecanoate esters. Key structural analogs include:

In contrast, glycidyl octadecanoate’s epoxide group confers reactivity, making it useful in polymerization or larvicidal applications . Lithium octadecanoate, a metal salt, exhibits ionic character, leading to distinct melting points and industrial uses as a lubricant .

Thermal and Physical Property Analysis

Thermal properties of octadecanoate derivatives vary significantly with structural modifications:

The hydroxyl group in this compound may disrupt crystalline packing, reducing melting points compared to methyl or ethyl analogs. However, hydrogen bonding could counterbalance this effect, necessitating experimental validation. Latent heat data for similar esters suggest that alkyl chain length and substituent polarity critically influence energy storage capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.